Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate is a useful research compound. Its molecular formula is C33H34N2O7 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a diazo group and a tetrahydrofurodioxole moiety, which are significant for its reactivity and biological interactions. The presence of the trityloxymethyl group enhances its stability and solubility in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of diazo compounds. A study involving various diazo derivatives demonstrated that compounds similar to ethyl 2-diazo-4-[...] exhibit moderate antiproliferative activity against human cancer cell lines. For instance, compounds with similar structural features were tested against MDA-MB-231 (a breast cancer cell line) and showed promising results with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Ethyl 2-diazo-4-[...] | MDA-MB-231 | TBD | This study |
Doxorubicin | MDA-MB-231 | 0.60 | |
Compound 5e (similar structure) | MDA-MB-231 | 0.03 |
The mechanism through which diazo compounds exert their anticancer effects often involves the generation of reactive intermediates that can induce apoptosis in cancer cells. In vitro studies suggest that these compounds may inhibit critical enzymes involved in cell proliferation and survival pathways.
Case Studies
- Study on Antiproliferative Activity : A series of experiments evaluated the antiproliferative effects of ethyl diazo derivatives on various cancer cell lines. The results indicated that modifications to the diazo structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that derivatives of ethyl 2-diazo-4-[...] can significantly reduce tumor size without notable toxicity, indicating a favorable therapeutic index. These findings align with the pharmacological profiles observed in vitro .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of ethyl 2-diazo-4-[...] is crucial for its development as a therapeutic agent. Current research indicates that compounds in this class exhibit favorable absorption and distribution characteristics in biological systems. However, detailed toxicological assessments are necessary to ensure safety for clinical applications.
Eigenschaften
IUPAC Name |
ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O7/c1-4-38-31(37)28(35-34)25(36)20-26-29-30(42-32(2,3)41-29)27(40-26)21-39-33(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,26-27,29-30H,4,20-21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADMDOWLCNHVEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CC1C2C(C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.